molecular formula C19H18N2O9S2 B2542911 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid CAS No. 868148-71-4

3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid

Cat. No.: B2542911
CAS No.: 868148-71-4
M. Wt: 482.48
InChI Key: WKFCSARRFIRMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{7-[(2-Carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid is a synthetic fluorene-based compound with potential applications in biomedical research. The compound is identified by the molecular formula C19H18N2O9S2 and features a distinctive structure with dual sulfonamide groups, each linked to a propanoic acid chain . This molecular architecture suggests potential for interaction with various biological targets. The compound is listed in a patent document concerning methods and compounds for treating pain, indicating a potential research interest in the field of analgesia and neurology . Its exact mechanism of action is a subject of ongoing research, but its structural features are characteristic of molecules that can modulate enzyme activity or receptor function. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[[7-(2-carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O9S2/c22-17(23)5-7-20-31(27,28)11-1-3-13-14-4-2-12(10-16(14)19(26)15(13)9-11)32(29,30)21-8-6-18(24)25/h1-4,9-10,20-21H,5-8H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFCSARRFIRMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCC(=O)O)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamido group can interact with active sites of enzymes, inhibiting their function. Additionally, the compound may affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Research Findings and Implications

  • Peptide Synthesis : Fluorene-based Fmoc derivatives (e.g., ) are pivotal in peptide synthesis due to their orthogonal protection strategies. The target compound’s sulfonamide groups may offer alternative protection or metal-chelating properties .
  • Solubility and Reactivity : The target’s carboxylic acid and sulfonamide groups likely enhance water solubility compared to purely aromatic derivatives (e.g., ’s benzoxazine), facilitating reactions in aqueous media.
  • Biological vs. Industrial Applications : While thioesters in are aroma compounds, the target and its fluorene analogs are more suited for synthetic chemistry or materials science due to their complex functionalization.

Biological Activity

3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid, identified by its CAS number 868148-71-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid is C19H18N2O9S2, with a molecular weight of approximately 434.48 g/mol. The compound features a complex structure that includes a sulfonamide group and a fluorene moiety, which are critical for its biological activity.

Structure Overview

ComponentDescription
Molecular Formula C19H18N2O9S2
Molecular Weight 434.48 g/mol
CAS Number 868148-71-4

Research indicates that compounds similar to 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells. These compounds often interact with caspases, leading to programmed cell death.

  • Caspase Activation : Studies have shown that related compounds can induce caspase activation, which is crucial for the apoptotic process. For instance, N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was noted for its sub-micromolar potency in caspase induction and growth inhibition in several cancer cell lines .
  • Cell Cycle Arrest : The compound has been observed to cause G(2)/M phase arrest in cancer cells, followed by apoptosis. This was confirmed through flow cytometry assays .

Efficacy in Cancer Models

The efficacy of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid has been evaluated in various cancer models:

Cell LineEC50 (µM)Mechanism of Action
T47D (Breast Cancer)0.15 - 0.29Apoptosis via caspase activation
HCT116 (Colon Cancer)Sub-micromolarG(2)/M phase arrest and apoptosis
SNU398 (Liver Cancer)Sub-micromolarCaspase-mediated apoptosis

These findings suggest that the compound may serve as a potent anticancer agent with specific activity against various types of cancer cells.

Study on Structural Modifications

A study focused on modifying the 9-oxo-9H-fluorene ring structure revealed that introducing substitutions at the 7-position significantly enhanced the biological activity of related compounds. For example, compound 5a demonstrated improved potency compared to its predecessors . This highlights the importance of structural optimization in developing effective anticancer agents.

High-throughput Screening

In high-throughput screening assays, compounds structurally related to 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid were identified as promising candidates for further development due to their ability to induce apoptosis effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.